molecular formula C9H5Cl2NO B179554 4,7-Dichloroquinoline 1-oxide CAS No. 1077-74-3

4,7-Dichloroquinoline 1-oxide

Cat. No. B179554
CAS RN: 1077-74-3
M. Wt: 214.04 g/mol
InChI Key: VHGJNAHFEWJQKX-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity . It is also used in the synthesis of novel oxazolidinones as anti-microbial agents showing efficacy against common bacterial strains .


Synthesis Analysis

The industrial preparation method of 4,7-dichloroquinoline involves performing hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester by using 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid . This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline, and chlorinating the 4-hydroxyl-7-chloroquinoline by using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products .


Molecular Structure Analysis

4,7-Dichloroquinoline is a white, needle-shaped crystal solid with a chemical formula of C9H5Cl2N . Its molecular weight is 198.05 .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring of 4,7-dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .


Physical And Chemical Properties Analysis

4,7-Dichloroquinoline has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a flash point of 158.7±7.4 °C . It is soluble in chloroform at 50 mg/mL .

Scientific Research Applications

  • Experimental Oral Carcinogenesis : 4-Nitroquinoline 1-oxide (4NQO) is used in studies related to experimental oral carcinogenesis. It's been utilized to induce squamous cell carcinoma in the palatal mucosa of rats, highlighting its role in studying the progression from premalignant mucosal changes to cancer (Nauta et al., 1996).

  • Antimalarial Effects : Certain derivatives of 4,7-Dichloroquinoline 1-oxide, specifically 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides, have been synthesized and found to display potent antimalarial activity in mice (Kesten et al., 1987).

  • Genotoxicity and Clastogenicity : The mutagenic and carcinogenic properties of 4-Nitroquinoline 1-oxide have been widely recognized. It's known for inducing various types of DNA damage, including chromosomal damage, gene mutation, and DNA damage in human lymphoblastoid and mouse lymphoma cell lines (Brüsehafer et al., 2015).

  • Neurodegenerative Disorders : A study described an alternative method for synthesizing 4-arylselanyl-7-chloroquinolines, which showed in vitro acetylcholinesterase (AChE) activity and improved memory in mice, suggesting potential as therapeutic agents for Alzheimer's disease and other neurodegenerative disorders (Duarte et al., 2017).

  • Genetic Screens and DNA Repair : 4-Nitroquinoline 1-oxide is used in genetic screens and studies of DNA damage and DNA repair in various organisms, including Aspergillus nidulans. It's particularly useful for identifying mutations across the genome and understanding the full mutagenic potential of certain chemicals (Downes et al., 2014).

  • Oxidative Damage and Carcinogenicity : Research indicates that 4-Nitroquinoline 1-oxide induces oxidative damage, particularly forming 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. This contributes to understanding its carcinogenic mechanism (Arima et al., 2006).

  • Antioxidant Activity : Novel selenium-containing quinolines derived from this compound have been synthesized and tested for their antioxidant activity. Some compounds demonstrated significant results, including inhibiting radicals and having superoxide dismutase-like activity, which are essential for combating oxidative stress (Bocchini et al., 2020).

  • Allergic Contact Dermatitis : There's evidence of allergic contact dermatitis from 4,7‐Dichloroquinoline, indicating its potential as an irritant and allergen in industrial settings (Pickerlng & Ive, 1982).

Safety and Hazards

4,7-Dichloroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep it in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4,7-dichloro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(11)3-4-12(13)9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGJNAHFEWJQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C[N+](=C2C=C1Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299585
Record name 4,7-dichloroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1077-74-3
Record name 1077-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-dichloroquinoline 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,7-Dichloroquinoline (20.4 g) and peracetic acid (32 wt. % [from Aldrich], 24 mL) are heated at reflux for 8 h and kept at room temp. for 18 h. The precipitate is collected and washed with hexane to give 23 g of 4,7-dichloroquinoline-N-oxide. 1.0 g (4.7 mmol) thereof is heated in phosphoryl chloride (3.7 mL) for 1½ h at reflux. The reaction mixture is concentrated and the residue is treated with 10% aq. NaOH (pH 9). The precipitate is collected, washed with water, and dried yielding 1.0 g of 2,4,7-trichloroquinoline. 250 mg thereof is heated with 15% H2SO4 (20 mL) and 1,4-dioxane (10 mL) in a sealed tube at 140° C. for 8 h. The mixture is kept at room temp. for 18 h. The precipitate is collected, washed with water, and dried affording 195 mg of 4,7-dichloro-2-quinolone.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
24 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,7-dichloroquinoline (9.9 g, 50 mmol) and methyltrioxorhenium (80 mg, 0.32 mmol) was stirred in the mixture of hydrogenperoxide (40%, 20 mL) and dichloromethane at room temperature for 24 hours. Pale yellow solid was collected by filtration and dried under vacuum. MS (ESI(+)Q1MS m/z 215 (M+H)+.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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